molecular formula C12H17N3O3 B2847716 tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate CAS No. 2287331-96-6

tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate

Cat. No.: B2847716
CAS No.: 2287331-96-6
M. Wt: 251.286
InChI Key: RVHAYVSGDUKSJL-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate is a high-purity chemical intermediate designed for research and development applications. This compound features a fused pyridopyridazine heterocyclic system, a structure of significant interest in medicinal chemistry, as similar scaffolds are explored for their biological activity . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical applications . As a specialized building block, it is intended for use by qualified researchers in drug discovery and life science studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-9-8(7-15)6-13-14-10(9)16/h6H,4-5,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHAYVSGDUKSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Anti-Diabetic Applications

Recent studies have highlighted the potential of pyrido[3,4-d]pyridazine derivatives in managing diabetes. Specifically, the compound tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate has been synthesized and evaluated for its ability to inhibit α-amylase activity.

Case Study: Inhibition of α-Amylase

  • Research Findings : A series of derivatives including this compound demonstrated significant α-amylase inhibition with IC50 values ranging from 5.10 to 5.56 µM. These values were notably lower than that of the standard drug acarbose (IC50 = 200.1 µM), indicating a promising therapeutic potential in diabetes management .
CompoundIC50 (µM)
tert-butyl 1-oxo-1H...5.14 - 5.56
Acarbose200.1

Anticancer Applications

The anticancer potential of pyrido[3,4-d]pyridazine derivatives has been explored through various in vitro assays targeting different cancer cell lines.

Case Study: Anticancer Activity

In a recent study focusing on thieno[2,3-c]pyridine derivatives (closely related to pyrido[3,4-d]pyridazines), compounds were screened against several cancer cell lines including MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer). The compound tert-butyl 1-oxo-1H... exhibited potent inhibition with IC50 values as low as 10.8 µM against HSC3 cells .

Cell LineIC50 (µM)
MCF7Not specified
T47DNot specified
HSC310.8
RKO12.4

Diuretic Properties

Another notable application of pyrido[3,4-d]pyridazine derivatives is their diuretic activity. Research indicates that modifications to the structure can enhance diuretic effects significantly.

Case Study: Diuretic Activity

The compound has been shown to exhibit enhanced diuretic action compared to traditional diuretics when tested in animal models. The mechanism involves increased renal excretion of sodium and water which aids in managing conditions like hypertension and edema .

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on their heterocyclic cores, substituents, and pharmacological profiles. Below is a detailed comparison:

Core Heterocyclic System

  • Target Compound : Pyrido[3,4-d]pyridazine
    • Features fused pyridine and pyridazine rings with nitrogen atoms at positions 3 and 4 of the pyridazine moiety. The tert-butyl ester at position 6 enhances steric bulk and may improve metabolic stability .
  • Analog 1: tert-butyl 2,4-dichloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (, Compound 5) Core: Pyrrolo[3,4-d]pyrimidine (pyrrole fused with pyrimidine). Key Differences: Replaces pyridazine with pyrimidine, altering electronic properties and hydrogen-bonding capacity.
  • Analog 2: 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid (, Example 24) Core: Pyrido[2,3-c]pyridazine. Key Differences: Nitrogen positions differ (pyrido[2,3-c] vs. pyrido[3,4-d]), affecting π-π stacking interactions and binding affinity to biological targets. The adamantane and benzothiazole groups introduce lipophilicity and fluorescence properties .

Functional Group Analysis

Compound Core Structure Substituents Key Properties
Target Compound Pyrido[3,4-d]pyridazine tert-butyl carboxylate at position 6 Enhanced solubility in organic solvents; potential for prodrug strategies .
Analog 1 () Pyrrolo[3,4-d]pyrimidine 2,4-dichloro; tert-butyl carboxylate Higher electrophilicity; suited for nucleophilic substitution reactions .
Analog 2 () Pyrido[2,3-c]pyridazine Adamantane, benzothiazole, carboxylic acid Increased lipophilicity; potential kinase inhibition .

Critical Analysis of Structural and Functional Trends

  • Electronic Effects : The pyridazine core’s electron-deficient nature facilitates interactions with electron-rich biological targets, whereas pyrrolo-pyrimidine analogs exhibit mixed electronic profiles depending on substituents .
  • Steric Considerations : The tert-butyl group in the target compound may hinder enzymatic degradation, a feature shared with Analog 1 but absent in Analog 2, which relies on adamantane for steric shielding .
  • Solubility : Carboxylate esters (target and Analog 1) improve solubility in polar aprotic solvents, whereas carboxylic acid derivatives (Analog 2) favor aqueous environments at physiological pH .

Biological Activity

tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate is a nitrogen-containing heterocyclic compound notable for its pyridazine ring structure. This compound has garnered attention due to its potential biological activities and therapeutic applications. The following sections will explore its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇N₃O₃ with a molecular weight of approximately 233.29 g/mol. Its structure includes a tert-butyl group and a carboxylate functional group which are significant for its chemical reactivity and biological interactions .

PropertyValue
Molecular FormulaC₁₂H₁₇N₃O₃
Molecular Weight233.29 g/mol
Density1.30 ± 0.1 g/cm³
pKa11.04 ± 0.20

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process may include the formation of the pyridazine ring through cyclization reactions followed by functional group modifications to introduce the tert-butyl and carboxylate groups .

Biological Activity

Research indicates that compounds containing pyridazine moieties exhibit a range of biological activities including:

  • Antitumor Activity : Several derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition : This compound has potential as an inhibitor of specific enzymes involved in metabolic pathways.

Case Studies

  • Antitumor Studies : A study investigated the effects of pyridazine derivatives on human cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability at micromolar concentrations .
  • Antimicrobial Activity : Another research effort focused on the antimicrobial properties of pyridazine derivatives. The findings revealed that these compounds exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents .

Interaction Studies

Interaction studies have been conducted to understand how this compound interacts with various biological targets:

  • Binding Affinity : The compound's binding affinity to specific receptors or enzymes was assessed using radiolabeled ligands in competitive binding assays.
  • Mechanism of Action : Preliminary data suggest that the compound may act by inhibiting key metabolic enzymes or interfering with cellular signaling pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
4-amino-7-tert-butyl-1H-pyrido[3,4-d]pyridazineContains an amino groupExhibits different biological activity profiles
tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidineChlorinated derivativeDifferent reactivity due to chlorine substitution
tert-butyl 1-oxo-4-(trifluoromethyl)-1H-pyrido[3,4-d]pyridazineTrifluoromethyl groupEnhanced lipophilicity and potential pharmacokinetic properties

This table illustrates that while similar compounds share core structural elements (like the pyridazine ring), variations in substituents lead to distinct chemical behaviors and biological activities.

Q & A

Basic: What are the key synthetic steps for preparing tert-butyl 1-oxo-pyridazino-pyridine carboxylates?

Methodological Answer:
The synthesis typically involves:

Cyclization : Formation of the pyridazine core via condensation of diamine or hydrazine derivatives with carbonyl precursors (e.g., ketones or esters).

Carboxylation : Introduction of the tert-butyl carboxylate group using tert-butyl chloroformate under basic conditions (e.g., DMAP or pyridine catalysis).

Oxidation : Selective oxidation of a heterocyclic ring position using agents like m-CPBA or KMnO₄ to introduce the 1-oxo moiety .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.

Advanced: How can reaction conditions be optimized to improve yield in the final cyclization step?

Methodological Answer:
Key variables include:

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may increase side products. Microwave-assisted synthesis can reduce time and improve selectivity .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to stabilize transition states. Evidence suggests Pd(OAc)₂ improves regioselectivity in pyridazine formation .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) favor cyclization, while THF may reduce byproduct formation .
  • Monitoring : Real-time HPLC or TLC analysis (Rf ~0.3 in 1:1 EtOAc/hexane) ensures reaction completion .

Basic: What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at δ 1.4 ppm) and carbonyl signals (δ 165–170 ppm). Multiplicity analysis confirms ring junction connectivity .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 293.1274 [M+H]⁺) validates molecular formula .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the fused pyridazine-pyridine system .

Advanced: How can researchers evaluate the compound’s inhibitory activity against kinases like CDK2?

Methodological Answer:

  • In vitro Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with purified CDK2/cyclin A. IC₅₀ values are calculated from dose-response curves (reported range: 50–200 nM) .
  • Docking Studies : Molecular modeling (AutoDock Vina) predicts binding poses; hydrogen bonding with Lys33 and Asp145 residues correlates with activity .
  • Cellular Validation : Western blotting for phosphorylated Rb (CDK2 substrate) in cancer cell lines (e.g., MCF-7) confirms target engagement .

Basic: What purification strategies are effective for removing common byproducts?

Methodological Answer:

  • Byproduct Identification : LC-MS detects impurities (e.g., de-esterified analogs or oxidation side products).
  • Chromatography : Reverse-phase HPLC (C18 column, gradient: 10–90% MeCN/H₂O + 0.1% TFA) resolves polar byproducts .
  • Crystallization : Tert-butyl esters often crystallize selectively from diethyl ether/hexane mixtures .

Advanced: How can computational modeling guide SAR studies for pyridazine derivatives?

Methodological Answer:

  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors. CoMFA/CoMSIA analysis identifies steric/electronic hotspots .
  • Free Energy Perturbation (FEP) : Predicts affinity changes upon substituent modification (e.g., replacing tert-butyl with cyclopropyl) .
  • ADMET Prediction : SwissADME forecasts bioavailability; prioritize derivatives with >30% human intestinal absorption .

Basic: How to resolve discrepancies in NMR data during structural validation?

Methodological Answer:

  • Variable Temperature NMR : Identify dynamic effects (e.g., ring-flipping) causing signal broadening .
  • COSY/HSQC : Correlate coupled protons and carbons to assign overlapping signals (e.g., diastereotopic methylene protons) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbonyl connectivity .

Advanced: What mechanistic insights explain the compound’s instability under acidic conditions?

Methodological Answer:

  • Degradation Pathways : Acid-catalyzed hydrolysis of the tert-butyl ester (via SN1 mechanism) generates carboxylic acid, confirmed by LC-MS .
  • Stabilization Strategies : Co-formulate with enteric coatings (pH-sensitive polymers) or replace tert-butyl with more stable groups (e.g., pivaloyloxymethyl) .

Basic: What spectroscopic databases are reliable for comparing spectral data?

Methodological Answer:

  • PubChem : Provides validated ¹H/¹³C NMR and HRMS data for analogous pyridazine derivatives .
  • Cambridge Structural Database (CSD) : References crystal structures of tert-butyl carboxylates for bond-length validation .

Advanced: How to design analogues with improved solubility without compromising activity?

Methodological Answer:

  • Prodrug Strategies : Introduce phosphate or PEGylated esters that hydrolyze in vivo .
  • Heteroatom Substitution : Replace pyridazine CH groups with N or O to enhance polarity (e.g., pyridazinone derivatives) .
  • Co-crystallization : Screen with cyclodextrins or sulfonic acids to form stable salts .

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